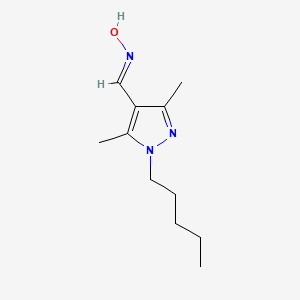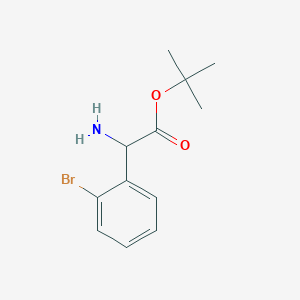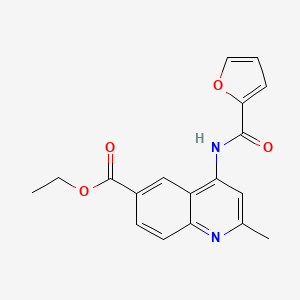![molecular formula C18H21F2N3O2 B2529608 N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281114-33-7](/img/structure/B2529608.png)
N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. The piperidine ring, a common motif in pharmaceuticals, is linked to a carboxamide group, which is further connected to a difluorophenyl formamido moiety. The presence of fluorine atoms and the prop-2-yn-1-yl group may influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis Analysis
While the specific synthesis of N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not detailed in the provided papers, similar piperazine and piperidine derivatives have been synthesized and studied. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as catalysts for the hydrosilylation of N-aryl imines, indicating that formamide groups can be effectively introduced into piperazine structures . Additionally, N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have been synthesized and evaluated for biological activity, suggesting that the synthesis of related piperidine carboxamides might follow analogous strategies .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit certain characteristics based on the presence of its functional groups. The difluorophenyl group may contribute to the overall rigidity of the molecule and influence its interactions with biological targets. The formamido linkage is a potential site for hydrogen bonding, which could affect the compound's solubility and binding affinity. The prop-2-yn-1-yl group introduces a degree of unsaturation and may participate in chemical reactions typical of alkynes.
Chemical Reactions Analysis
The chemical reactivity of N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would be influenced by its functional groups. The alkyne moiety could undergo reactions such as hydrogenation or click chemistry, while the formamido group might be involved in amide bond formation or cleavage. The fluorine atoms could affect the reactivity of adjacent groups due to their electronegativity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be shaped by its molecular structure. The introduction of fluorine atoms has been shown to modulate the basicity, lipophilicity, and solubility of N-alkyl-piperidine-2-carboxamides . The presence of the difluorophenyl and alkyne groups in the compound of interest could similarly influence its basicity and lipophilicity. The compound's solubility in aqueous and organic solvents would be determined by the balance between its polar and nonpolar regions. Additionally, the presence of chiral centers could lead to the existence of diastereomers with different physical properties, such as melting points and rates of oxidative degradation .
Aplicaciones Científicas De Investigación
Enantioselective Catalysis
One study discusses the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work highlights the critical role of the arene sulfonyl group on N4 for high enantioselectivity, achieving high isolated yields and enantioselectivities for a broad range of substrates (Zhouyu Wang et al., 2006).
Condensation Reactions
Another study explores the condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide, leading to N, N′-(2-fluorenyl) derivatives of piperazine and other cyclic amines. This research opens pathways to synthesizing a variety of cyclic amine derivatives with potential applications in medicinal chemistry and materials science (S. Barak, 1968).
Microwave-assisted Synthesis
The microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones showcases innovative approaches to synthetic chemistry, demonstrating the utility of microwave assistance in organic synthesis and the potential for creating novel compounds (Jason J. Holt et al., 2007).
Molecular Interaction Studies
Research on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor illustrates the application of computational and experimental methods in drug discovery, offering insights into receptor-ligand interactions and the design of receptor-specific drugs (J. Shim et al., 2002).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and properties. Without specific information, it’s difficult to provide a detailed analysis of this compound’s safety and hazards.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[(2,4-difluorobenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-2-9-23-10-5-13(6-11-23)17(24)21-7-8-22-18(25)15-4-3-14(19)12-16(15)20/h1,3-4,12-13H,5-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWUYQOXKVSMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)
![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)
amino}acetamide](/img/structure/B2529537.png)
![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)
![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)